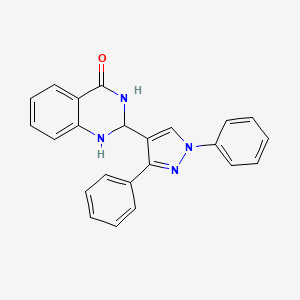
(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol is a nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a purine base (2-amino-6-chloropurine) attached to a sugar moiety (oxolan-3-ol) with a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, can be synthesized through a series of reactions starting from commercially available precursors such as guanine or adenine.
Glycosylation Reaction: The purine base is then glycosylated with a protected sugar derivative, such as a protected ribose or deoxyribose, under acidic or basic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine base can be reduced under specific conditions.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the chlorine atom.
Guanosine: Another naturally occurring nucleoside with a similar structure but with different functional groups.
Uniqueness
The presence of the chlorine atom in the purine base of (2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol imparts unique chemical and biological properties, making it distinct from other nucleosides. This modification can enhance its stability, alter its interactions with enzymes, and potentially improve its therapeutic efficacy.
Propiedades
Fórmula molecular |
C10H12ClN5O3 |
|---|---|
Peso molecular |
285.69 g/mol |
Nombre IUPAC |
(2R,3S,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5-,9+/m0/s1 |
Clave InChI |
CBXLNNNWHUKXSN-DQSPEZDDSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(N=C3Cl)N)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)













